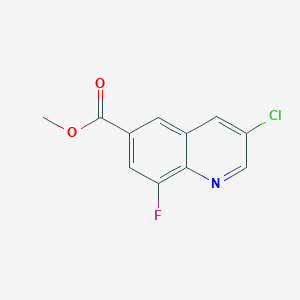![molecular formula C10H10N2O2 B12859248 1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12859248.png)
1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole core. One common method involves the condensation of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions, followed by further functionalization to introduce the aminomethyl group .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways .
Comparison with Similar Compounds
Benzo[d]oxazol-2-yl)ethanone: Lacks the aminomethyl group but shares the benzoxazole core.
2-Aminobenzoxazole: Contains an amino group directly attached to the benzoxazole ring.
Benzo[d]imidazo[2,1-b]thiazole: Another heterocyclic compound with similar biological activities
Uniqueness: 1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential biological activities. This structural feature allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-[6-(aminomethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)10-12-8-3-2-7(5-11)4-9(8)14-10/h2-4H,5,11H2,1H3 |
InChI Key |
YWTZHUREQHZTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


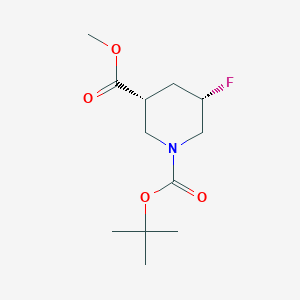
![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)
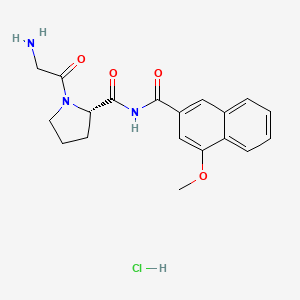
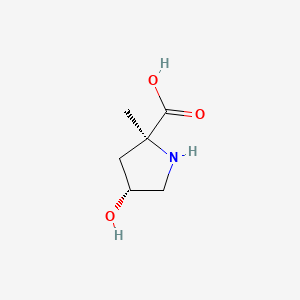
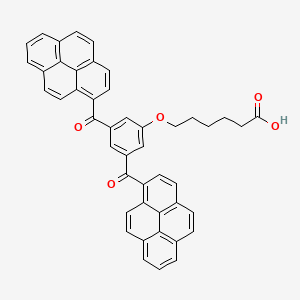

![2-(Aminomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12859202.png)

![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
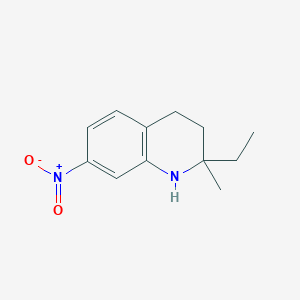
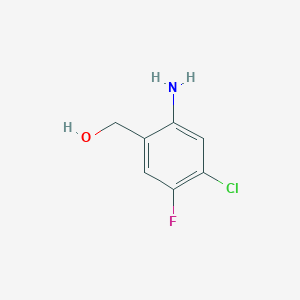
![[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate](/img/structure/B12859228.png)
![2,4-Diiodobenzo[d]oxazole](/img/structure/B12859231.png)
